
Silicon(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicon(4+) is a monoatomic tetracation and an elemental silicon.
Silicon, also known as si(4+) or silica, belongs to the class of inorganic compounds known as homogeneous metalloid compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a metalloid atom. Silicon has been detected in multiple biofluids, such as blood and cerebrospinal fluid.
Aplicaciones Científicas De Investigación
X-Ray Detection in Scientific Research : Silicon is used in the development of low-energy X-ray photon detectors for applications like protein crystallography. A study by Shin & Karim (2017) discusses a novel pixel architecture integrating a crystalline silicon X-ray detector with a thin-film transistor amorphous silicon pixel readout circuit, showing potential for high-resolution, cost-effective imaging arrays in X-ray diffraction and crystallography (Shin & Karim, 2017).
Biocompatibility for Medical Devices : Research by Bonaventura et al. (2019) focuses on the biocompatibility of Silicon and Silicon Carbide with human neural stem cells, underlining its potential in manufacturing implantable medical devices for neurodegenerative diseases (Bonaventura et al., 2019).
Semiconductor Physics and Power Electronics : Silicon carbide (SiC), a wide bandgap semiconductor, is crucial for power electronics, enabling higher efficiencies in energy generation, distribution, and usage. Liu, Tuttle, & Dhar (2015) review the advancements in SiC MOS physics and technology, discussing challenges like inversion channel mobility and gate oxide stability (Liu, Tuttle, & Dhar, 2015).
Improvement of Opto-Electrical Properties : Singh Jamwal & Kiani (2022) conducted research on silicon to enhance its opto-electrical properties using a laser technique, indicating changes in the bandgap and structural characteristics of silicon semiconductors (Singh Jamwal & Kiani, 2022).
Anode Material for Lithium-Ion Batteries : Silicon's high specific capacity makes it a promising anode material for lithium-ion batteries. Jin et al. (2017) discuss the challenges and recent progress in developing Si anodes, highlighting the need for further research for its widespread application (Jin et al., 2017).
Mechanical Applications in Microelectronics : A study by Chen et al. (2020) demonstrates that silicon, processed by lithography, exhibits high elastic strain limit, near ideal strength, and micron-scale plasticity, enhancing its potential for robust Si-based structures in microelectronics and microsystems (Chen et al., 2020).
Photonics and Telecommunication : Research in silicon photonics by Jones et al. (2019) highlights its applications in optical communication, biosensing, high-performance computing, and automotive industries, among others (Jones et al., 2019).
Propiedades
Número CAS |
22537-24-2 |
|---|---|
Fórmula molecular |
Si+4 |
Peso molecular |
28.085 g/mol |
Nombre IUPAC |
silicon(4+) |
InChI |
InChI=1S/Si/q+4 |
Clave InChI |
RWMKKWXZFRMVPB-UHFFFAOYSA-N |
SMILES |
[Si+4] |
SMILES canónico |
[Si+4] |
melting_point |
1414°C |
Otros números CAS |
7440-21-3 |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



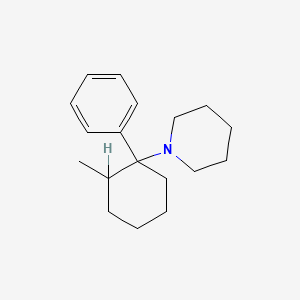
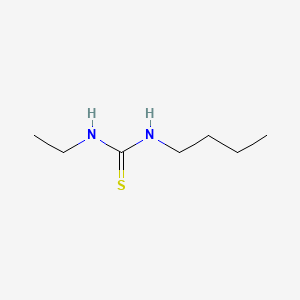
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
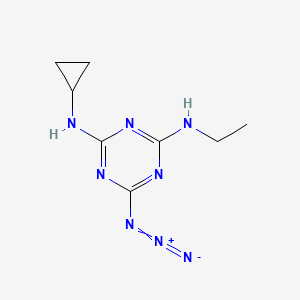
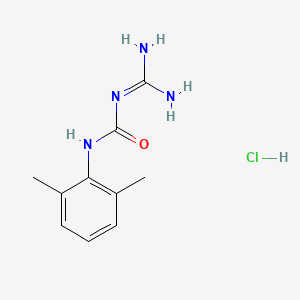
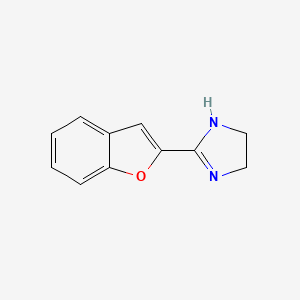
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

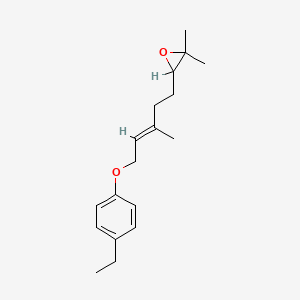
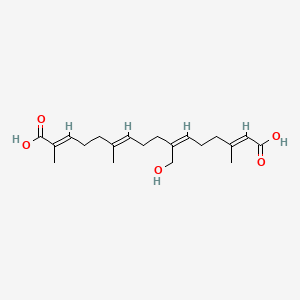

![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)